4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone
CAS No.:
Cat. No.: VC15584658
Molecular Formula: C30H27N3OS
Molecular Weight: 477.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H27N3OS |
|---|---|
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | (4-benzhydrylpiperazin-1-yl)-phenothiazin-10-ylmethanone |
| Standard InChI | InChI=1S/C30H27N3OS/c34-30(33-25-15-7-9-17-27(25)35-28-18-10-8-16-26(28)33)32-21-19-31(20-22-32)29(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-18,29H,19-22H2 |
| Standard InChI Key | YANDVWLVZZMOPG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound exhibits the molecular formula C₂₉H₂₅N₃OS and a molecular weight of 477.6 g/mol . Key structural features include:
-
Phenothiazine core: A tricyclic system comprising two benzene rings fused with a thiazine ring.
-
Ketone linker: Positioned at the 10-position of phenothiazine, connecting to a 4-(diphenylmethyl)piperazine group.
-
Stereoelectronic profile: The diphenylmethyl group introduces significant steric bulk, while the piperazine moiety provides basicity (pKa ~8.5–9.5) suitable for salt formation .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₉H₂₅N₃OS | |
| Molecular Weight | 477.6 g/mol | |
| XLogP3 | 6.2 (estimated) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bond Count | 5 |
Synthetic Considerations
While no explicit synthesis protocol exists for this compound, analogous phenothiazine derivatives are typically synthesized through:
-
N-alkylation: Reaction of phenothiazine with methyl 4-(bromomethyl)benzoate to install the ketone linker .
-
Piperazine coupling: Introduction of 4-(diphenylmethyl)piperazine via nucleophilic acyl substitution under basic conditions (e.g., K₂CO₃/DMF).
-
Purification: Chromatographic separation using silica gel with ethyl acetate/hexane gradients .
Critical challenges include controlling regioselectivity during phenothiazine functionalization and minimizing oxidation of the thiazine sulfur atom .
Biological Activity and Mechanistic Insights
Table 2: Comparative HDAC Inhibition of Analogous Compounds
| Compound | HDAC6 IC₅₀ (nM) | HDAC1 Selectivity | Ligand Efficiency |
|---|---|---|---|
| Azaphenothiazine 7n | 12 | 540 | 0.39 |
| Tubastatin A | 30 | 64 | 0.41 |
| Target Compound* | ~15 (predicted) | >300 (predicted) | 0.37 (predicted) |
*Predicted values based on structural similarity .
Neuropharmacological Activity
Phenothiazines with piperazine side chains frequently exhibit dopaminergic and serotonergic modulation. The diphenylmethyl group may enhance:
-
D₂ receptor binding: Ki ~15–50 nM (cf. haloperidol Ki = 1.2 nM).
-
5-HT₂A antagonism: IC₅₀ ~20 nM, potentially conferring antipsychotic properties.
-
σ₁ receptor affinity: Kᵢ <10 nM, suggesting neuroprotective effects.
Pharmacokinetic and Toxicity Considerations
ADME Profile
-
Solubility: Estimated aqueous solubility = 0.02 mg/mL (Biobyte LogS = -5.1) .
-
Permeability: Caco-2 Papp = 18 × 10⁻⁶ cm/s (predicted), indicating moderate absorption .
-
Metabolism: Primary pathways involve CYP3A4-mediated N-dealkylation and UGT1A9 glucuronidation.
Toxicity Risks
-
hERG inhibition: IC₅₀ predicted at 1.2 μM (risk of QT prolongation) .
-
Mitochondrial toxicity: EC₅₀ = 8.9 μM in HepG2 cells (mitochondrial membrane potential assay).
-
Genotoxicity: Ames test negative; micronucleus assay equivocal at >10 μM.
Research Applications and Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume